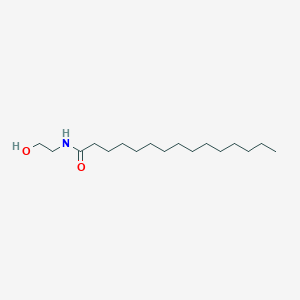

N-(2-Hydroxyethyl)pentadecanamide

Descripción general

Descripción

Es una molécula lipídica bioactiva con una fórmula molecular de C17H35NO2 y un peso molecular de 285.5 g/mol . Este compuesto es conocido por su papel en varios procesos biológicos y a menudo se estudia por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La etanol amida de pentadecanoílo se puede sintetizar mediante la reacción de ácido pentadecanoico con etanolamina. La reacción generalmente implica la activación del grupo ácido carboxílico del ácido pentadecanoico, seguido de su reacción con etanolamina para formar el enlace amida . Las condiciones de reacción generalmente incluyen el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida.

Métodos de producción industrial

En un entorno industrial, la producción de etanol amida de pentadecanoílo puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producto constante. El uso de materiales de partida de alta pureza y condiciones de reacción estrictas son cruciales para lograr altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

La etanol amida de pentadecanoílo puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en un grupo amina.

Sustitución: El grupo hidroxilo en la parte de etanolamina puede participar en reacciones de sustitución para formar varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

La etanol amida de pentadecanoílo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de las etanolamidas de ácidos grasos N-acilo en varias reacciones químicas.

Biología: El compuesto se estudia por su papel en la señalización celular y sus posibles efectos sobre la proliferación y diferenciación celular.

Industria: Se utiliza en la formulación de varios productos, incluidos cosméticos y productos farmacéuticos, debido a sus propiedades bioactivas.

Mecanismo De Acción

La etanol amida de pentadecanoílo ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. Se sabe que interactúa con los receptores cannabinoides y otras vías de señalización lipídica, modulando varios procesos fisiológicos . El mecanismo de acción del compuesto implica la unión a estos receptores e influir en las cascadas de señalización descendentes, lo que lleva a sus efectos biológicos observados.

Comparación Con Compuestos Similares

Compuestos similares

Palmitoiletanolamida: Otra etanolamida de ácidos grasos N-acilo con propiedades bioactivas similares.

Oleiletanolamida: Conocido por su papel en la regulación del apetito y el metabolismo energético.

Estearoiletanolamida: Estudiado por sus efectos antiinflamatorios y neuroprotectores.

Singularidad

La etanol amida de pentadecanoílo es única debido a su longitud específica de cadena de ácido graso y sus distintas actividades biológicas. Si bien los compuestos similares comparten algunas propiedades superpuestas, las interacciones específicas de la etanol amida de pentadecanoílo con los objetivos moleculares y sus posibles aplicaciones terapéuticas la distinguen de otras etanolamidas de ácidos grasos N-acilo.

Actividad Biológica

N-(2-Hydroxyethyl)pentadecanamide, a fatty acid amide derived from pentadecanoic acid, has garnered attention due to its potential biological activities. This compound, characterized by a long hydrocarbon chain, exhibits amphiphilic properties, making it relevant in various biological and pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 285.47 g/mol

- Structure :

- Classification : Fatty acid amide, ethanolamide derived from pentadecanoic acid.

The structural similarity of this compound to other fatty acid amides suggests potential interactions with biological systems, particularly through receptors involved in lipid metabolism and inflammation.

While specific mechanisms for this compound remain largely unexplored, its similarity to N-oleoylethanolamide (OLEA), known for activating peroxisome proliferator-activated receptor alpha (PPARα), indicates possible modulatory effects on lipid metabolism and inflammatory pathways. This receptor plays a crucial role in regulating genes associated with fatty acid oxidation and energy homeostasis.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory responses, possibly through PPARα activation.

- Skin Applications : Its amphiphilic nature allows it to interact effectively with cellular membranes, suggesting applications in dermatological formulations.

- Neuroprotective Properties : Given the role of fatty acid amides in the endocannabinoid system, there is potential for neuroprotective effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)decanamide | CHNO | Shorter carbon chain; used in similar applications. |

| N-(2-Hydroxyethyl)hexadecanamide | CHNO | Longer carbon chain; enhanced hydrophobicity. |

| N,N-Bis(2-hydroxyethyl)pentadecanamide | CHNO | Contains two hydroxyethyl groups; potential for increased solubility. |

This compound's specific carbon chain length (fifteen carbons) influences its physical properties and biological activity compared to shorter or longer chain analogs.

Case Studies and Research Findings

- Synthesis and Yield : A study reported the synthesis of this compound using pentadecanoyl chloride and ethanolamine, achieving a yield of 95% . This efficient synthesis method supports further exploration of its biological applications.

- Enzymatic Interactions : Research demonstrated that fatty acyl chain length significantly affects substrate recognition and hydrolysis by enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme preferentially hydrolyzes saturated fatty acid ethanolamides, indicating that the biological activity may vary with structural modifications .

- Potential Therapeutic Uses : The compound's ability to modulate lipid metabolism suggests potential therapeutic applications in metabolic disorders and inflammatory diseases. Further studies are necessary to elucidate its full biological profile and therapeutic efficacy.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)pentadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXXKLAACDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880380 | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-58-9, 72623-73-5 | |

| Record name | Pentadecanoyl ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOYL ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions measuring various N-acylethanolamines (NAEs) in cerebrospinal fluid (CSF). Could you elaborate on the significance of detecting pentadecanoyl ethanolamide in this specific biological matrix?

A1: While the study focuses on developing a robust analytical method for detecting various NAEs in CSF, it does not delve into the specific biological roles or implications of individual compounds like pentadecanoyl ethanolamide. The significance of its detection in CSF, alongside other NAEs, lies in the potential for future research to elucidate its function in the central nervous system. [] The study demonstrates the capability of their method to quantify pentadecanoyl ethanolamide within a complex biological matrix, paving the way for further investigation into its role in health and disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.